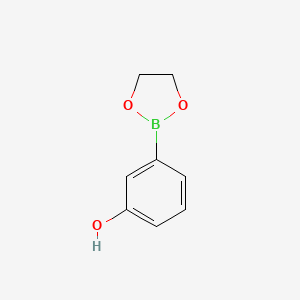

3-(1,3,2-Dioxaborolan-2-yl)phenol

Descripción

3-(1,3,2-Dioxaborolan-2-yl)phenol, also referred to as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 269409-70-3), is a boron-containing aromatic compound with a phenol group at the meta position relative to the boronate ester. This structure combines the reactivity of boronic esters—key intermediates in Suzuki-Miyaura cross-coupling reactions—with the versatile hydroxyl group, enabling applications in organic synthesis, materials science, and medicinal chemistry . Its synthesis typically involves the esterification of 3-hydroxyphenylboronic acid with pinacol under acidic conditions, yielding a stable, crystalline solid with a molecular weight of 210.66 g/mol .

Propiedades

Fórmula molecular |

C8H9BO3 |

|---|---|

Peso molecular |

163.97 g/mol |

Nombre IUPAC |

3-(1,3,2-dioxaborolan-2-yl)phenol |

InChI |

InChI=1S/C8H9BO3/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,10H,4-5H2 |

Clave InChI |

BMZLGYPJXCEXFZ-UHFFFAOYSA-N |

SMILES canónico |

B1(OCCO1)C2=CC(=CC=C2)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3,2-Dioxaborolan-2-yl)phenol typically involves the reaction of phenol derivatives with boronic acid or boronic esters. One common method is the reaction of 3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions: 3-(1,3,2-Dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenolic derivatives.

Reduction: Reduction reactions can convert it into corresponding boronic acids.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products: The major products formed from these reactions include various substituted phenols, boronic acids, and biaryl compounds .

Aplicaciones Científicas De Investigación

3-(1,3,2-Dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: The compound is used in the development of drugs and diagnostic agents.

Industry: It is employed in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 3-(1,3,2-Dioxaborolan-2-yl)phenol primarily involves its role as a boron-containing reagent in various chemical reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-boron bonds, which are crucial intermediates in many organic transformations. These reactions often proceed through the formation of boronate complexes, which then undergo further transformations to yield the desired products .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences:

Substituent Position: The meta-hydroxyl group in the target compound contrasts with para-substituted analogs (e.g., 4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)phenol). Para substitution often reduces steric hindrance, enhancing reactivity in coupling reactions, while meta substitution may influence regioselectivity in subsequent functionalization .

Electronic Effects: Electron-donating groups (e.g., methoxy in 3-Methoxy-4-boronate-phenol) stabilize the boronate ester, reducing hydrolysis rates compared to electron-neutral or withdrawing substituents . Fluorinated analogs (e.g., 2-(3-fluoro-4-methylphenyl)-dioxaborolane) exhibit increased electrophilicity, accelerating Suzuki-Miyaura reactions but requiring stricter anhydrous conditions .

Applications in Synthesis: The target compound’s phenol group enables hydrogenation to sp³-hybridized borylated cyclohexanols (71% yield), a pathway less accessible for non-phenolic analogs . Hydroxymethyl derivatives (e.g., [3-boronate-phenyl]methanol) serve as bifunctional intermediates for dendrimers and OLED emitters due to their dual reactivity .

Reactivity and Stability

- Hydrolysis Resistance: The pinacol boronate ester in the target compound confers greater stability against hydrolysis compared to unprotected boronic acids. However, the meta-phenol group introduces mild acidity (pKa ~10), requiring pH-controlled conditions for handling .

- Cross-Coupling Efficiency : In Suzuki-Miyaura reactions, the target compound demonstrates moderate reactivity, outperforming sterically hindered analogs (e.g., ortho-substituted derivatives) but lagging behind para-substituted boronate esters in electronic conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.